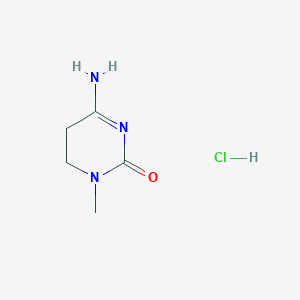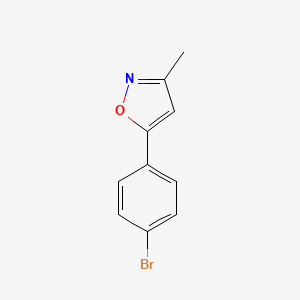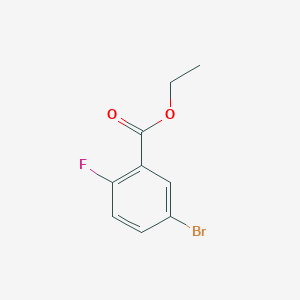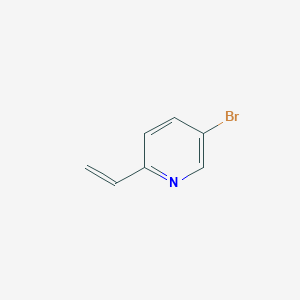![molecular formula C12H15NO2 B1288636 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid CAS No. 1157641-86-5](/img/structure/B1288636.png)
2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound . It has a molecular weight of 205.26 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” is1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” is a white to yellow solid . It has a molecular weight of 205.26 . The InChI code is1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) .
Applications De Recherche Scientifique
Development and Psychotropic Potential
A significant study highlights the exploration of phosphorylated carboxylic acids derivatives for psychotropic activity, where compounds similar to 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid show promise for neuroprotective properties, correcting behavioral disorders, and possessing antidepressant properties. These derivatives demonstrate an original mechanism of action, enhancing glutamatergic transmission and interacting with cholinergic synapses, offering a new avenue for the development of drugs targeting neurological conditions (Semina et al., 2016).
Cyclopropane Chemistry in Drug Synthesis
Cyclopropane-containing compounds, like 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid, are crucial in medicinal chemistry. Their unique structure, characterized by high ring strain, facilitates distinct reactions, making them valuable in drug modification and synthesis. The review by Kamimura outlines the versatility of cyclopropane in creating biologically active products, highlighting its importance in developing new therapeutic agents (Kamimura, 2014).
Betalains: Plant Pigments with Potential
Research into plant betalains, which share a similar structural motif to 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid, reveals their potential in producing natural pigments with health benefits. Betalains, derived from betalamic acid, show antioxidant activity and clinical efficacy, suggesting their use beyond food coloring to pharmaceutical applications due to their safety and bioavailability (Khan, 2016).
Enhancing Drug Metabolic Stability
Novakov et al.'s review on the incorporation of cyclopropane rings into pharmacologically active compounds indicates that such modifications can significantly enhance the metabolic stability of drugs. The cyclopropane ring imparts conformational rigidity and increases the therapeutic scope of drugs, pointing to the potential of compounds like 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid in improving drug design and efficacy (Novakov et al., 2018).
Role in Plant Biology Beyond Ethylene Production
The precursor role of 1-aminocyclopropane-1-carboxylic acid (ACC) in ethylene production in plants offers insights into the multifaceted applications of cyclopropane derivatives. ACC, structurally related to 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid, demonstrates that such compounds can function as signals themselves, influencing plant growth and stress responses independently of ethylene, hinting at broader biological roles and applications (Van de Poel & Van Der Straeten, 2014).
Propriétés
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUZAKABMZMHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)











